Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester
Overview
Description
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester, also known as S-Farnesyl Thioacetic Acid, is an analog of S-farnesyl cysteine . It behaves as a competitive inhibitor of isoprenylated protein methyltransferase, also known as S-adenosylmethionine-dependent methyltransferase . It can also inhibit methylation of both farnesylated and geranylgeranylated substrates .
Molecular Structure Analysis
The molecular formula of this compound is C17H28O2S . The InChi Code is InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19)/b15-9+,16-11+ .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 430.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 75.2±6.0 kJ/mol, and it has a flash point of 214.0±28.7 °C . The index of refraction is 1.516, and it has a molar refractivity of 90.1±0.3 cm3 .Scientific Research Applications
Inhibition of Protein Methylation
This compound is an analog of S-farnesyl cysteine and behaves as a competitive inhibitor of isoprenylated protein methyltransferase, also known as S-adenosylmethionine-dependent methyltransferase . It can inhibit methylation of both farnesylated and geranylgeranylated substrates .
Biochemical Research
As a biochemical, (E,E)-FarnesylThioacetate
can be used in various research areas, including lipid biochemistry . It can serve as a high-purity lipid standard in lipid research .
Study of Prenol Lipids
This compound falls under the category of prenol lipids . Therefore, it can be used in the study of these types of lipids, their functions, and their roles in biological processes .
Development of Pharmaceuticals
Given its biochemical properties, (E,E)-FarnesylThioacetate
could potentially be used in the development of pharmaceuticals . However, more research would be needed to determine its specific applications in this field .
Chemical Synthesis
The compound can be used in chemical synthesis, serving as a building block in the creation of more complex molecules .
Molecular Biology Studies
In molecular biology, (E,E)-FarnesylThioacetate
can be used to study the effects of modifying proteins with lipid groups, a process known as prenylation .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28OS/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAXFXKDAVLSIG-NCZFFCEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC(=O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC(=O)C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioacetic acid S-((2E,6E)-3,7,11-trimethyl-dodeca-2,6,10-trienyl) ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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